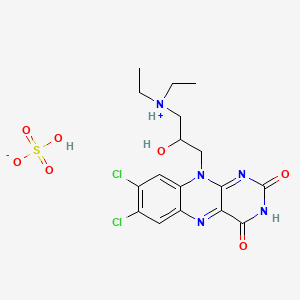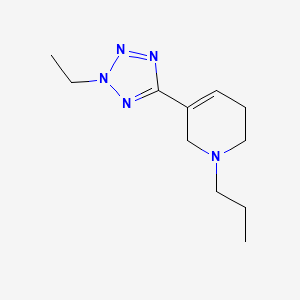
5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a tetrazole moiety and a propyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) typically involves multi-step reactions. One common method includes the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyridine rings.
Scientific Research Applications
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors through non-covalent interactions, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and tetrazole-containing molecules, such as:
- Pyridine,3-(2-methyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl
- Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-butyl
Uniqueness
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N5 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1-propyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H19N5/c1-3-7-15-8-5-6-10(9-15)11-12-14-16(4-2)13-11/h6H,3-5,7-9H2,1-2H3 |
InChI Key |
FLHLXHPQWIUQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1)C2=NN(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


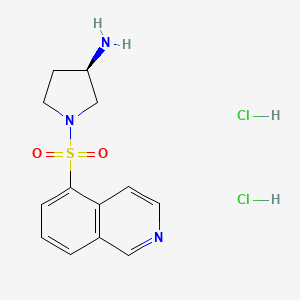
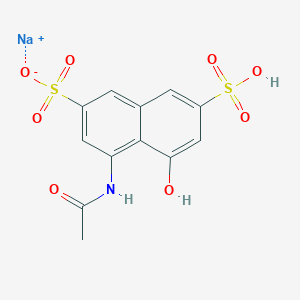
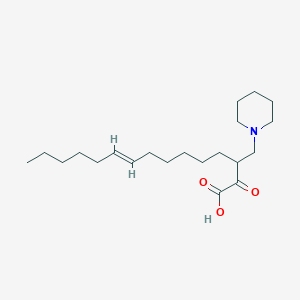

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
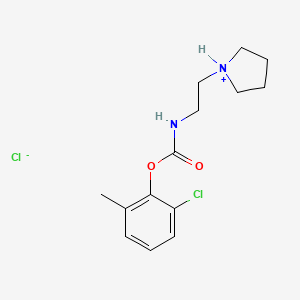
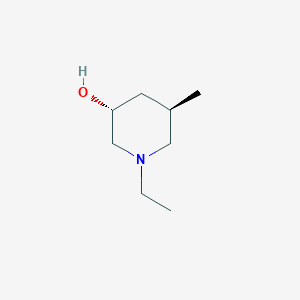
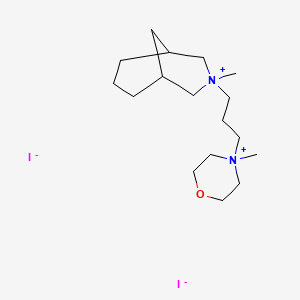
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


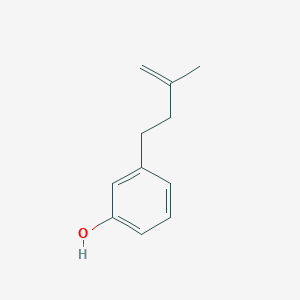
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
